molecular formula C30H24N2O2 B2758660 (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE CAS No. 304669-23-6

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE

Cat. No.: B2758660
CAS No.: 304669-23-6
M. Wt: 444.534
InChI Key: BSYJJAFCADZFOP-XHQRYOPUSA-N
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Description

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction between (E)-3-phenylprop-2-enoyl chloride and 4-aminobiphenyl under basic conditions to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with (E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenylprop-2-enamide: A simpler analog with similar structural features.

    N-phenylprop-2-enamide: Another analog with a different substitution pattern on the amide group.

Uniqueness

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE is unique due to its extended conjugation and multiple aromatic rings, which enhance its stability and reactivity compared to simpler analogs.

Properties

IUPAC Name

(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c33-29(21-11-23-7-3-1-4-8-23)31-27-17-13-25(14-18-27)26-15-19-28(20-16-26)32-30(34)22-12-24-9-5-2-6-10-24/h1-22H,(H,31,33)(H,32,34)/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJJAFCADZFOP-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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